2-(piperazine-1-carbonyl)-1H-indole hydrochloride
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Overview
Description
2-(piperazine-1-carbonyl)-1H-indole hydrochloride is a chemical compound that features a piperazine ring attached to an indole core
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperazine moiety, such as delavirdine, have been found to inhibit the reverse transcriptase enzyme in hiv-1 .
Mode of Action
Similar compounds like delavirdine, which also contains a piperazine moiety, bind directly to the reverse transcriptase enzyme and block its rna-dependent and dna-dependent dna polymerase activities by disrupting the enzyme’s catalytic site .
Biochemical Pathways
Compounds with similar structures have been found to interact with the reverse transcriptase pathway in hiv-1 .
Pharmacokinetics
Piperazine, a component of the compound, is known to be freely soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Similar compounds have been found to inhibit the replication of hiv-1 by disrupting the function of the reverse transcriptase enzyme .
Action Environment
It’s worth noting that piperazine readily absorbs water and carbon dioxide from the air , which could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Piperazine derivatives have been shown to exhibit inhibitory activities toward acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve impulse transmission .
Cellular Effects
Related piperazine derivatives have been found to inhibit AChE, which could potentially affect various types of cells and cellular processes .
Molecular Mechanism
Piperazine derivatives have been found to inhibit AChE, suggesting that they may exert their effects at the molecular level through enzyme inhibition .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(piperazine-1-carbonyl)-1H-indole hydrochloride in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Metabolic Pathways
Piperazine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
There is currently no available information on the transport and distribution of this compound within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazine-1-carbonyl)-1H-indole hydrochloride typically involves the reaction of an indole derivative with piperazine. One common method involves the acylation of piperazine with an indole carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(piperazine-1-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Indole oxides.
Reduction: Indole alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(piperazine-1-carbonyl)-1H-indole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-benzoylated piperazine: Similar in structure but with a benzoyl group instead of an indole.
Piperazine-dihydrofuran compounds: Feature a dihydrofuran ring attached to the piperazine.
Uniqueness
2-(piperazine-1-carbonyl)-1H-indole hydrochloride is unique due to the presence of both the indole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1H-indol-2-yl(piperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRINISKQQDUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.